molecular formula C8H7BrO2 B1273154 2-Bromo-3-methylbenzoic acid CAS No. 53663-39-1

2-Bromo-3-methylbenzoic acid

Cat. No.: B1273154
CAS No.: 53663-39-1
M. Wt: 215.04 g/mol
InChI Key: LSRTWJCYIWGKCQ-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position and a methyl group at the third position of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylbenzoic acid can be synthesized from 2-bromo-4-nitrotoluene via the Von-Richter reaction. The process involves the following steps :

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specific target molecules that require precise structural features .

Properties

IUPAC Name

2-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRTWJCYIWGKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370813
Record name 2-Bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53663-39-1
Record name 2-Bromo-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53663-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic routes for obtaining 2-bromo-3-methylbenzoic acid?

A1: The research outlines two distinct synthesis pathways for this compound:

  • Direct Oxidation: Aqueous sodium dichromate can oxidize 2-bromo-m-xylene under carbon dioxide pressure, yielding 2-bromoisophthalic acid. []
  • Multi-Step Synthesis: This approach involves the NBS-bromination of 2-bromo-m-xylene, followed by Sommelet oxidation to an aldehyde intermediate. A final potassium permanganate oxidation yields this compound. []

Q2: What is the role of 2-bromo-4-nitrotoluene in the synthesis of this compound?

A2: While not explicitly described in the provided abstract, 2-bromo-4-nitrotoluene likely serves as a precursor in the synthesis of this compound. [] Further synthetic steps, such as nitro group reduction followed by oxidation of the methyl group, would be required to obtain the final product.

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